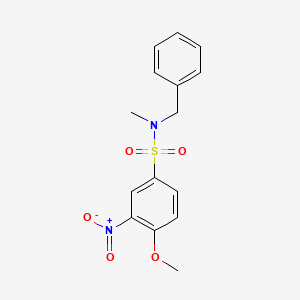![molecular formula C17H26N2O B4106454 N-isobutyl-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea](/img/structure/B4106454.png)
N-isobutyl-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea
説明
N-isobutyl-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea, also known as IBP or IBUP, is a chemical compound that has been extensively studied for its potential use in scientific research. IBP is a urea derivative that has shown promise in a variety of applications, including as an antitumor agent, an anti-inflammatory agent, and a neuroprotective agent. In
科学的研究の応用
N-isobutyl-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea has been studied extensively for its potential use in scientific research. It has shown promise as an antitumor agent, with studies demonstrating its ability to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and pancreatic cancer cells. N-isobutyl-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea has also been studied as an anti-inflammatory agent, with research suggesting that it may be effective in reducing inflammation in conditions such as rheumatoid arthritis and inflammatory bowel disease. Additionally, N-isobutyl-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea has been investigated as a neuroprotective agent, with studies showing that it may have potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
作用機序
The mechanism of action of N-isobutyl-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. For example, N-isobutyl-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in tumor invasion and metastasis. Additionally, N-isobutyl-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
N-isobutyl-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea has been shown to have a variety of biochemical and physiological effects. In addition to its antitumor and anti-inflammatory properties, N-isobutyl-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea has been found to have antioxidant activity, which may help protect cells from oxidative damage. N-isobutyl-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea has also been shown to have an effect on the immune system, with studies demonstrating that it can modulate the activity of immune cells such as T cells and macrophages.
実験室実験の利点と制限
One advantage of using N-isobutyl-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea in lab experiments is that it is a relatively stable compound that can be easily synthesized and purified. Additionally, N-isobutyl-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea has been extensively studied, and there is a large body of research on its properties and potential applications. However, one limitation of using N-isobutyl-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
将来の方向性
There are many potential future directions for research on N-isobutyl-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea. One area of interest is its potential use in combination with other drugs or therapies. For example, N-isobutyl-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea has been shown to enhance the effectiveness of chemotherapy drugs in treating cancer cells. Additionally, N-isobutyl-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea may have potential in combination with other anti-inflammatory agents for the treatment of inflammatory diseases. Another area of interest is the development of new derivatives of N-isobutyl-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea with improved properties or selectivity for specific targets. Finally, further research is needed to fully understand the mechanism of action of N-isobutyl-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea and its potential applications in various fields of scientific research.
特性
IUPAC Name |
1-(2-methylpropyl)-3-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O/c1-12(2)11-18-16(20)19-17(5,6)15-9-7-8-14(10-15)13(3)4/h7-10,12H,3,11H2,1-2,4-6H3,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTGKLEXYDMIDNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)NC(C)(C)C1=CC=CC(=C1)C(=C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-{5-[1-(4-methoxyphenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B4106375.png)
![N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-nitrobenzamide](/img/structure/B4106383.png)
![N-benzyl-2-[(4-ethoxyphenyl)amino]-6-oxo-1,4,5,6-tetrahydro-4-pyrimidinecarboxamide](/img/structure/B4106391.png)


![N-{5-[4-(ethylthio)-1-phthalazinyl]-2-methylphenyl}-4-fluorobenzamide](/img/structure/B4106405.png)
![N-[5-({2-[4-(diphenylmethyl)-1-piperazinyl]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B4106416.png)
![N-(6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)tryptophan](/img/structure/B4106424.png)
![N-(2-bromo-4,6-difluorophenyl)-2-{[4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4106432.png)
![methyl 4-{3-[4-(1,3-benzothiazol-2-yl)-1-piperidinyl]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B4106435.png)
![3-ethyl 6-methyl 2,7-dimethyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate](/img/structure/B4106446.png)
![ethyl 6-amino-5-cyano-2,4',4',6',8'-pentamethyl-2'-oxo-4'H-spiro[pyran-4,1'-pyrrolo[3,2,1-ij]quinoline]-3-carboxylate](/img/structure/B4106453.png)
![2-[(6-methoxy-2-methyl-4-quinolinyl)amino]phenol hydrochloride](/img/structure/B4106468.png)
